Clindamycin

Antimicrobial susceptibility Staphylococcus aureus MIC determination

Clindamycin is the scientifically indicated lincosamide for applications demanding predictable gram-positive and anaerobic activity. With an MIC50 of 0.125 mg/L against S. aureus—16-fold lower than lincomycin—and 3.1-fold higher femoral bone concentrations than cefoxitin (8.1 µg/g), it is essential for susceptibility testing, osteomyelitis models, and anaerobic panels. Lincomycin is unsuitable as a substitute due to documented resistance discordance. Confirm current lot availability and request your quote.

Molecular Formula C18H33ClN2O5S
Molecular Weight 425.0 g/mol
CAS No. 18323-44-9
Cat. No. B1669177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin
CAS18323-44-9
Synonyms7 Chloro 7 deoxylincomycin
7-Chloro-7-deoxylincomycin
Chlolincocin
Chlorlincocin
Cleocin
Clindamycin
Clindamycin Hydrochloride
Clindamycin Monohydrochloride
Clindamycin Monohydrochloride, Monohydrate
Dalacin C
Hydrochloride, Clindamycin
Monohydrate Clindamycin Monohydrochloride
Monohydrochloride, Clindamycin
Monohydrochloride, Monohydrate Clindamycin
Molecular FormulaC18H33ClN2O5S
Molecular Weight425.0 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
InChIInChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1
InChIKeyKDLRVYVGXIQJDK-AWPVFWJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clindamycin (CAS 18323-44-9) Procurement: Core Identity and Comparator Landscape for Scientific Selection


Clindamycin (7-chloro-7-deoxylincomycin) is a semisynthetic lincosamide antibiotic derived from lincomycin via substitution of a 7-(R)-hydroxyl group with a 7-(S)-chloro group [1]. This molecular modification yields enhanced antibacterial potency and improved pharmacokinetic properties relative to the parent compound while retaining the same ribosomal binding mechanism [1]. For procurement decisions, the most relevant comparators are lincomycin (the parent lincosamide and closest structural analog), macrolides (erythromycin, azithromycin) that share overlapping binding sites, metronidazole (alternative for anaerobic coverage), and beta-lactams (penicillins, cephalosporins) commonly used for gram-positive infections [2].

Clindamycin Procurement Rationale: Why In-Class Lincosamide Substitution Is Not Supported by Quantitative Evidence


Despite sharing a common lincosamide scaffold and ribosomal target, clindamycin and lincomycin are not interchangeable in scientific or industrial applications due to substantial quantitative differences in antimicrobial potency [1]. Direct comparative susceptibility testing reveals that clindamycin consistently exhibits 4-fold to 16-fold lower MIC values against clinically relevant gram-positive pathogens [1]. Furthermore, isolates that test susceptible to clindamycin may display high-level resistance to lincomycin (MIC >128 mg/L), a discordance that renders lincomycin unsuitable for applications where predictable anti-staphylococcal activity is required [2]. The following quantitative evidence guide documents the specific, measurable dimensions of differentiation that inform scientifically grounded procurement decisions.

Clindamycin Quantitative Evidence Guide: Direct Comparator Data for Procurement Specification


Clindamycin vs. Lincomycin: 16-Fold MIC50 Superiority Against Staphylococcus aureus Clinical Isolates

In a multicenter study of 555 clinical S. aureus isolates, clindamycin demonstrated a 16-fold lower MIC50 (0.125 mg/L) compared with lincomycin (2 mg/L) [1]. The MIC range for clindamycin was 0.06 to >256 mg/L, whereas lincomycin's range was 0.5 to >256 mg/L [1]. Critically, 14 isolates that were susceptible to clindamycin (MIC <0.5 mg/L) exhibited high-level resistance to lincomycin with MIC values >128 mg/L [1].

Antimicrobial susceptibility Staphylococcus aureus MIC determination Lincosamide comparative activity

Clindamycin Bone Penetration: 8.1 µg/g Concentration at 0.5 h vs. Undetectable Levels for Comparator Beta-Lactams

In a rat model evaluating antibiotic bone penetration, clindamycin achieved femoral bone concentrations of 8.1 µg/g at 0.5 h following a 15 mg/kg intravenous dose [1]. By comparison, cefoxitin reached only 2.6 µg/g under equivalent conditions, while ticarcillin and moxalactam failed to reach significant levels in bone after single intravenous doses [1]. In human studies, clindamycin demonstrates a bone-to-plasma ratio of 0.40-0.67 and achieves bone concentrations of 2.6-5 µg/g [2].

Bone penetration Tissue distribution Osteomyelitis Pharmacokinetics

Clindamycin Anaerobic Activity: MIC50 of 0.25 mg/L Against Mixed Anaerobe Panel with 4-Fold Superiority Over Lincomycin

Against a panel of 156 gram-positive and gram-negative anaerobes, clindamycin exhibited an MIC50 of 0.25 mg/L and MIC90 of 2 mg/L [1]. Across 601 clinical anaerobic isolates, the MIC values of lincomycin exceeded those of clindamycin by approximately 4-fold [2]. In a 5-year multicenter study of 2,800+ Bacteroides fragilis group isolates, 14% demonstrated clindamycin resistance, while metronidazole showed no detectable resistance [3].

Anaerobic bacteria Bacteroides fragilis MIC90 Lincosamide comparison

Clindamycin vs. Azithromycin in Experimental Osteomyelitis: Superior Bacterial Clearance with 3.26 vs. 5.13 log10 CFU/g

In a rat tibial osteomyelitis model, clindamycin (90 mg/kg TID orally for 21 days) reduced bacterial titers to 3.26 ± 2.14 log10 CFU/g of bone, compared with azithromycin treatment which yielded 5.13 ± 0.46 log10 CFU/g and untreated controls at 6.54 ± 0.28 log10 CFU/g [1]. Clindamycin achieved bone sterilization in 20% of treated animals versus 0% for azithromycin monotherapy [1]. Notably, azithromycin failed to reduce bacterial burden despite achieving peak bone concentrations >30 times higher than serum levels [1].

Osteomyelitis In vivo efficacy Bacterial burden Staphylococcus aureus Azithromycin comparison

Clindamycin (CAS 18323-44-9): Evidence-Based Application Scenarios for Scientific and Industrial Use


Staphylococcus aureus Susceptibility Testing and Reference Standard Preparation

Clindamycin is the scientifically indicated lincosamide for S. aureus susceptibility testing applications where a 16-fold potency advantage (MIC50 0.125 mg/L) over lincomycin (MIC50 2 mg/L) is required for accurate breakpoint determination [1]. Lincomycin is not recommended as a substitute due to documented discordance where clindamycin-susceptible isolates (MIC <0.5 mg/L) display high-level lincomycin resistance (MIC >128 mg/L) [1].

Bone Penetration Studies and Osteomyelitis Model Development

For research applications requiring reliable antibiotic penetration into bone tissue, clindamycin achieves femoral concentrations of 8.1 µg/g at 0.5 h post-dose, 3.1-fold higher than cefoxitin (2.6 µg/g), while ticarcillin and moxalactam fail to reach significant bone levels [2]. In experimental osteomyelitis, clindamycin reduces bacterial burden to 3.26 log10 CFU/g versus azithromycin's 5.13 log10 CFU/g [3].

Anaerobic Bacteria Susceptibility Panel Composition

For anaerobic susceptibility testing, clindamycin demonstrates an MIC50 of 0.25 mg/L and MIC90 of 2 mg/L against mixed anaerobe panels [4], with MIC values approximately 4-fold lower than lincomycin across clinical anaerobic isolates [5]. Regional resistance rates to clindamycin among B. fragilis group isolates average 14%, necessitating local susceptibility verification [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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